rac 5,6-Dehydro Pregabalin-13C3
Description
Molecular Characteristics
rac 5,6-Dehydro Pregabalin-¹³C₃ is characterized by the substitution of three carbon atoms with the stable isotope carbon-13. The molecular formula is C₅¹³C₃H₁₅NO₂ , with a molecular weight of 160.19 g/mol . The isotopic labeling occurs at specific positions within the molecule, enhancing its utility in mass spectrometry by avoiding spectral overlap with unlabeled analogs.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅¹³C₃H₁₅NO₂ |
| Molecular Weight | 160.19 g/mol |
| Unlabeled CAS Registry No. | 1136478-30-2 |
| Labeled CAS Registry No. | Not Available |
| Synonyms | 3-(Aminomethyl)-5-methyl-4-hexenoic Acid-¹³C₃; 5,6-Dehydropregabalin-¹³C₃ |
Isotopic Labeling Rationale
The incorporation of ¹³C atoms at three positions ensures minimal interference from natural abundance ¹²C isotopes during quantitative analysis. This strategy is particularly valuable for:
- Trace impurity detection : Enhances sensitivity in detecting low-concentration impurities in pregabalin formulations.
- Metabolic studies : Facilitates tracking of pregabalin degradation pathways in biological matrices.
- Structural elucidation : Provides distinct NMR signals for resolving complex spectral overlaps.
Properties
Molecular Formula |
C₅¹³C₃H₁₅NO₂ |
|---|---|
Molecular Weight |
160.19 |
Synonyms |
3-(Aminomethyl)-5-methyl-4-hexenoic Acid-13C3; 5,6-Dehydropregabalin-13C3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares rac 5,6-Dehydro Pregabalin-13C3 with structurally related analogs and pregabalin itself:
Key Observations :
- Structural Variations : The 5,6-dehydro modification introduces a double bond between carbons 5 and 6, altering polarity and chromatographic retention compared to pregabalin. In contrast, 4,5-dehydro pregabalin has a double bond between carbons 4 and 5, impacting its interaction with enzyme targets (e.g., voltage-gated calcium channels) .
- Isotopic Labeling: The 13C3 label in this compound ensures minimal interference from endogenous compounds in MS analyses, unlike unlabeled analogs .
- Stability : Both dehydro analogs require refrigeration, whereas pregabalin retains stability at -20°C for ≥5 years .
Pharmacological and Analytical Relevance
- Pregabalin : Binds to α2δ subunits of calcium channels, reducing neurotransmitter release. Clinical use necessitates strict impurity control, with lactam derivatives (e.g., 4-isobutylpyrrolidin-2-one) identified as critical impurities .
- Dehydro Analogs : Serve as markers for oxidative degradation pathways. For example, 5,6-dehydro pregabalin may arise during synthesis or storage, necessitating quantification via HPLC or LC-MS methods using isotopic analogs like this compound .
Preparation Methods
Cyclopropane Intermediate-Based Synthesis
A patent by WO2009087650A2 outlines a novel route to racemic pregabalin via a substituted cyclopropane precursor (Structure III). While the patent focuses on pregabalin, the methodology is adaptable to its dehydro derivative. The synthesis proceeds through the following steps:
-
Formation of Cyclopropane Ester : Reacting a nitrile or ester-containing precursor with a di-substituted cyclopropane ring (Structure III). For rac 5,6-Dehydro Pregabalin, this step introduces a double bond at the 5,6-position via dehydration.
-
Reductive Ring-Opening : Using reducing agents such as Raney Ni/H₂ or Zn/HCOONH₄ to cleave the cyclopropane ring, yielding a linear intermediate (Structure IV).
-
Hydrolysis and Reduction : Converting nitrile groups to carboxylic acids via hydrolysis, followed by reduction of intermediate amides to amines.
For the ¹³C3-labeled variant, ¹³C-enriched starting materials (e.g., ¹³C-labeled nitriles or esters) are incorporated at the cyclopropane formation stage, ensuring isotopic integration into the final product.
Analytical Characterization
Quality control of this compound involves rigorous analytical profiling:
Spectroscopic Data
-
Mass Spectrometry (MS) : High-resolution MS confirms the molecular weight (160.19 g/mol) and isotopic distribution pattern. The ¹³C3 label results in a +3 Da shift compared to the non-labeled compound (157.21 g/mol).
-
Nuclear Magnetic Resonance (NMR) : ¹³C NMR identifies the positions of isotopic labels, with distinct shifts at C5, C6, and the carboxyl carbon.
Chromatographic Purity
-
HPLC Analysis : As per LGC Standards, the non-labeled compound exhibits >95% purity by HPLC. The labeled variant requires specialized columns to resolve isotopic peaks, ensuring >98% chemical and isotopic purity.
Data Tables
Table 1: Comparative Properties of rac 5,6-Dehydro Pregabalin and Its ¹³C3 Variant
Table 2: Key Synthetic Steps for ¹³C3 Labeling
Challenges and Considerations
-
Cost of Isotopic Precursors : ¹³C-labeled reagents are expensive, impacting large-scale synthesis.
-
Stereochemical Integrity : The dehydration step to introduce the 5,6-double bond must avoid racemization, ensuring the product remains racemic.
-
Regulatory Compliance : As a controlled substance, synthesis requires documentation for hazardous intermediates (e.g., cyanides) .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing rac 5,6-Dehydro Pregabalin-13C3 with isotopic purity?
- Methodological Answer : Synthesis requires:
- Precursor Selection : Use isotopically labeled starting materials (e.g., 13C3-labeled precursors) to ensure isotopic integrity .
- Reaction Optimization : Control reaction conditions (temperature, solvent purity) to minimize isotopic scrambling and byproduct formation. For example, reactions in anhydrous DMF under inert atmospheres reduce side reactions .
- Purification : Employ HPLC with chiral columns to separate diastereomers and verify isotopic purity (>95% by HPLC) .
- Validation : Confirm isotopic labeling via LC-MS (e.g., ESI-MS for 13C3 detection) and structural integrity via 1H/13C NMR (e.g., comparing δ values to unlabeled analogs) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. How does isotopic labeling (13C3) influence the experimental design of metabolic stability studies?
- Methodological Answer :
- Tracer Selection : Use 13C3-labeled compound to track metabolic pathways via mass shifts in MS/MS fragmentation .
- Sample Preparation : Spike labeled compound into biological matrices (e.g., plasma) and extract using SPE (C18 cartridges) to isolate metabolites .
- Quantitation : Normalize 13C3 signals against internal standards (e.g., deuterated analogs) to correct for ionization variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic profiles of this compound across studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, enzyme sources) to isolate variables .
- Cross-Validation : Combine LC-MS/MS with high-resolution Orbitrap MS to confirm metabolite structures and isotopic patterns .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., inter-lab variability in LC gradients) .
Q. What experimental design principles should guide pharmacokinetic (PK) studies of this compound?
- Methodological Answer :
- Dosing Strategy : Administer labeled and unlabeled compounds in crossover studies to compare bioavailability .
- Sampling Protocol : Collect serial blood samples (0–24 hrs) and analyze via LC-MS/MS with isotopic dilution for precise PK parameter calculation (AUC, Cmax) .
- Control Groups : Include unlabeled controls to assess isotopic effects on absorption/metabolism .
Q. How can researchers optimize chiral separation methods for this compound in complex matrices?
- Methodological Answer :
- Column Selection : Test polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) with mobile phases adjusted for polarity (e.g., ethanol/isopropanol gradients) .
- Matrix Effects : Pre-treat samples with protein precipitation (acetonitrile) to reduce interference from biological matrices .
- Method Validation : Assess recovery (>90%), precision (RSD <5%), and LOD/LOQ using spiked calibration curves .
Theoretical and Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Hypothesis Development : Link isotopic labeling to mechanistic questions (e.g., "Does 13C3 labeling alter binding kinetics to α2δ subunits?"). Use molecular docking simulations to predict binding affinities .
- Data Interpretation : Apply kinetic isotope effect (KIE) theory to explain metabolic rate differences between labeled/unlabeled forms .
Q. What strategies ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Protocol Standardization : Document reaction conditions (e.g., molar ratios, stirring times) and share raw data (NMR spectra, chromatograms) as supplemental materials .
- Collaborative Validation : Partner with independent labs to replicate synthesis and analytical workflows, addressing variables like reagent lot variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
